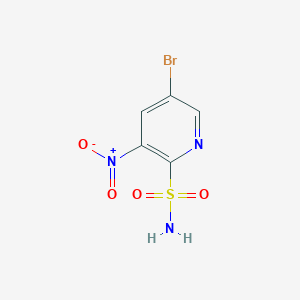

5-Bromo-3-nitropyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrN3O4S |

|---|---|

Molecular Weight |

282.07 g/mol |

IUPAC Name |

5-bromo-3-nitropyridine-2-sulfonamide |

InChI |

InChI=1S/C5H4BrN3O4S/c6-3-1-4(9(10)11)5(8-2-3)14(7,12)13/h1-2H,(H2,7,12,13) |

InChI Key |

RKPSLXGTSHQBBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])S(=O)(=O)N)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Nitropyridine 2 Sulfonamide

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure by probing the vibrational modes of functional groups. mdpi.com The analysis is often supported by normal coordinate analysis, typically through Density Functional Theory (DFT) calculations, to achieve a more precise assignment of the observed vibrational bands. arxiv.orgnih.gov

The vibrational spectrum of 5-Bromo-3-nitropyridine-2-sulfonamide is a composite of the characteristic vibrations of the pyridine (B92270) ring and its substituents.

Sulfonamide Group (SO₂NH₂) Vibrations: The sulfonamide group is expected to produce several characteristic bands. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The S-N stretching vibration is generally observed in the 900-800 cm⁻¹ range. Furthermore, the NH₂ portion of the sulfonamide will exhibit symmetric and asymmetric stretching vibrations in the 3400-3200 cm⁻¹ region and a scissoring (bending) vibration around 1640 cm⁻¹.

Nitro Group (NO₂) Vibrations: The nitro group is characterized by strong absorption bands. The asymmetric (νasNO₂) and symmetric (νsNO₂) stretching vibrations are anticipated to be found near 1560-1520 cm⁻¹ and 1360-1340 cm⁻¹, respectively. orientjchem.org For substituted nitropyridines, these bands are often intense. niscair.res.in Deformation modes for the NO₂ group, such as scissoring, wagging, and rocking, are expected at lower frequencies, typically in the 870-470 cm⁻¹ range. niscair.res.innih.gov

Pyridine Ring and C-Br Vibrations: The pyridine ring itself has a set of characteristic vibrations. Aromatic C-H stretching modes are typically found above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. asianpubs.org The presence of substituents influences the exact positions of these bands. The C-Br stretching vibration is expected at a much lower wavenumber, generally in the 600-500 cm⁻¹ range, due to the heavy bromine atom. researchgate.net

The table below summarizes the expected vibrational assignments for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Asymmetric NH₂ Stretch | Sulfonamide | 3400 - 3300 |

| Symmetric NH₂ Stretch | Sulfonamide | 3300 - 3200 |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 |

| NH₂ Scissoring | Sulfonamide | ~1640 |

| Asymmetric NO₂ Stretch | Nitro | 1560 - 1520 |

| Ring Stretching (C=C, C=N) | Pyridine Ring | 1600 - 1400 |

| Symmetric NO₂ Stretch | Nitro | 1360 - 1340 |

| Asymmetric SO₂ Stretch | Sulfonamide | 1350 - 1310 |

| Symmetric SO₂ Stretch | Sulfonamide | 1160 - 1140 |

| S-N Stretch | Sulfonamide | 900 - 800 |

| NO₂ Deformation | Nitro | 870 - 470 |

| C-Br Stretch | Bromo | 600 - 500 |

For this compound, conformational flexibility primarily arises from the rotation around the C2-S bond of the sulfonamide group. Different spatial orientations of the sulfonamide group relative to the pyridine ring can lead to subtle shifts in the vibrational frequencies of both the sulfonamide and the adjacent ring modes. By comparing the experimental FT-IR and FT-Raman spectra with theoretical spectra calculated for different conformers, it is often possible to determine the most stable conformation in the solid state or in solution. nih.gov For instance, specific vibrational modes, particularly the S-N and SO₂ stretching bands, may show sensitivity to the dihedral angle between the sulfonamide group and the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular skeleton.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons on the pyridine ring and the protons of the sulfonamide NH₂ group.

Pyridine Protons: The pyridine ring contains two aromatic protons, H4 and H6. Due to the strong electron-withdrawing nature of the nitro, bromo, and sulfonamide groups, these protons are expected to be significantly deshielded and resonate at a high chemical shift (downfield), likely in the range of δ 8.0-9.5 ppm. The H4 proton is ortho to the electron-withdrawing nitro group, while the H6 proton is ortho to the nitrogen atom and para to the bromine atom. These protons will appear as two distinct signals, likely doublets, due to coupling to each other (³JHH coupling).

Sulfonamide Protons: The two protons of the NH₂ group are expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H4 | 8.5 - 9.5 | Doublet (d) |

| H6 | 8.0 - 9.0 | Doublet (d) |

| NH₂ | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.

C2, C3, and C5: These carbons are directly attached to the electron-withdrawing sulfonamide, nitro, and bromo groups, respectively. They are expected to be significantly deshielded. The carbon bearing the nitro group (C3) and the carbon bearing the sulfonamide group (C2) are typically found at high chemical shifts.

C4 and C6: These carbons are attached to hydrogen atoms. Their chemical shifts will also be influenced by the neighboring substituents. C4, being between the nitro and bromo groups, and C6, being adjacent to the ring nitrogen, will also appear in the downfield region of the aromatic spectrum. The prediction of exact chemical shifts often relies on comparison with related substituted pyridine structures. acs.orgresearchgate.net

| Carbon | Expected Chemical Shift (δ, ppm) | Note |

| C2 | 150 - 160 | Attached to SO₂NH₂ |

| C3 | 145 - 155 | Attached to NO₂ |

| C4 | 120 - 130 | Attached to H |

| C5 | 115 - 125 | Attached to Br |

| C6 | 140 - 150 | Attached to H |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. sdsu.edu For this compound, a single cross-peak would be expected, connecting the signals of the H4 and H6 protons. This confirms that these two protons are on the same ring and are spin-coupled to each other.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). researchgate.net It would show two cross-peaks: one connecting the H4 signal to the C4 signal, and another connecting the H6 signal to the C6 signal. This allows for the unambiguous assignment of the protonated carbons C4 and C6.

H4 would show correlations to C2, C3, C5, and C6. The correlation to C2 and C3 would confirm its position relative to the sulfonamide and nitro groups.

H6 would show correlations to C2, C4, and C5, confirming its placement adjacent to the ring nitrogen and the bromo-substituted carbon.

These combined 2D NMR experiments provide a definitive and interlocking web of evidence to confirm the structure of this compound.

| Technique | Observed Correlation | Information Gained |

| COSY | H4 ↔ H6 | Confirms ³J coupling between the two ring protons. |

| HSQC | H4 ↔ C4; H6 ↔ C6 | Assigns the protonated carbons C4 and C6. |

| HMBC | H4 ↔ C2, C3, C5, C6 | Establishes connectivity of H4 to quaternary carbons. |

| H6 ↔ C2, C4, C5 | Confirms substitution pattern around H6. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of auxochromes.

For this compound, the UV-Vis spectrum is expected to be complex due to the presence of multiple functional groups on the pyridine ring. The pyridine ring itself, an aromatic heterocycle, exhibits π → π* transitions. The presence of the nitro group (-NO2), a strong chromophore, is anticipated to significantly influence the spectrum. The non-bonding electrons on the nitrogen and oxygen atoms of the sulfonamide (-SO2NH2) and nitro groups can also participate in n → π* transitions.

The substituents on the pyridine ring—bromo, nitro, and sulfonamide groups—are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. This is due to the extension of the conjugated system and the electronic effects of these groups. The nitro group, in particular, is a strong electron-withdrawing group and is known to cause a significant red shift in the UV-Vis spectra of aromatic compounds.

Based on the analysis of similar substituted nitropyridine structures, the following electronic transitions can be anticipated for this compound. It is important to note that the exact absorption maxima (λmax) would need to be confirmed by experimental data.

| Predicted λmax (nm) | Type of Electronic Transition | Associated Chromophore/Functional Group |

|---|---|---|

| ~280-320 | π → π | Substituted Pyridine Ring |

| ~340-380 | n → π | Nitro Group (-NO2) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular formula of this compound is C5H3BrN4O4S. The exact molecular weight can be calculated using the isotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S). This calculation provides a highly accurate molecular weight, which can be used to confirm the elemental composition of the synthesized compound.

Calculated Molecular Weight: 293.9 g/mol

Upon ionization in the mass spectrometer, typically through techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the this compound molecule will form a molecular ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with an approximate 1:1 intensity ratio.

The fragmentation of the molecular ion is guided by the stability of the resulting fragments and the nature of the chemical bonds within the molecule. For sulfonamides, a common fragmentation pathway involves the cleavage of the C-S and S-N bonds. The presence of the nitro and bromo groups will also influence the fragmentation pattern. A plausible fragmentation pattern for this compound is detailed below.

| Proposed m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|

| 294/296 | [C5H3BrN4O4S]+• | Molecular Ion (M+) |

| 230/232 | [C5H3BrN3O2]+• | Loss of SO2 |

| 214/216 | [C5H2BrN2O2]+ | Loss of SO2NH2 |

| 184/186 | [C5H3BrN2]+• | Loss of SO2 and NO2 |

| 156/158 | [C5H3BrN]+• | Loss of SO2NH2 and NO2 |

| 79 | [SO2NH]+ | Cleavage of the C-S bond |

This detailed analysis of the mass spectrum provides critical information for the structural confirmation of this compound, complementing the data obtained from other spectroscopic methods.

Computational Chemistry and Theoretical Studies on 5 Bromo 3 Nitropyridine 2 Sulfonamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. It is employed to predict various molecular properties, including equilibrium geometry, vibrational frequencies, and electronic characteristics. For this analysis, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a commonly used level of theory that provides a good balance between accuracy and computational cost.

Optimization of Equilibrium Geometry

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The resulting optimized structure corresponds to a stable point on the potential energy surface. For 5-Bromo-3-nitropyridine-2-sulfonamide, this process would precisely calculate the bond lengths, bond angles, and dihedral angles between the constituent atoms of the pyridine (B92270) ring, the bromo and nitro substituents, and the sulfonamide group. These calculated parameters are crucial for understanding the molecule's steric and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions, such as the sulfonamide group and the pyridine ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group.

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Similar Compound (Data presented for illustrative purposes)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -3.50 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would likely show the most negative potential localized around the oxygen atoms of the nitro and sulfonamide groups, indicating these as the primary sites for electrophilic interaction. The most positive potential would be expected around the hydrogen atoms of the sulfonamide group, making them susceptible to deprotonation or interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these interactions. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in frequency conversion and optical switching. The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β₀). Computational chemistry allows for the calculation of this property, providing a means to screen for potential NLO materials.

Molecules with significant intramolecular charge transfer, often found in push-pull systems with electron-donating and electron-accepting groups, tend to exhibit large β₀ values. The presence of the electron-withdrawing nitro group and the potentially electron-donating sulfonamide group attached to the pyridine ring suggests that this compound may possess NLO properties. The calculated β₀ value, when compared to that of standard NLO materials like urea, can indicate its potential for NLO applications.

Table 2: Illustrative Non-Linear Optical Properties (Data presented for illustrative purposes)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 4.5 D |

Reactivity Analysis Using Fukui Functions and Conceptual DFT Descriptors

Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various descriptors. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function f(r)⁻ indicates the propensity of a site to undergo an electrophilic attack.

The Fukui function f(r)⁺ points to the site most susceptible to a nucleophilic attack.

The Fukui function f(r)⁰ is used to predict sites for radical attack.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic nature of molecules, offering a window into their conformational preferences and interactions with their environment over time. For a molecule like this compound, MD simulations could elucidate the flexibility of the sulfonamide group and the rotational dynamics around the C-S and S-N bonds.

Conformational Sampling: The conformational space of this compound is primarily defined by the torsion angles involving the pyridine ring, the sulfonamide group, and the nitro group. MD simulations would sample these conformations by solving Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. Analysis of this trajectory can reveal the most stable, low-energy conformations and the energy barriers between them. It is anticipated that the bulky bromine atom and the nitro group would impose significant steric constraints, influencing the preferred orientation of the sulfonamide moiety relative to the pyridine ring.

Intermolecular Interactions: Understanding how this compound interacts with other molecules, such as solvents or biological macromolecules, is crucial for predicting its behavior in various environments. MD simulations can model these interactions explicitly. Key interactions would likely include:

Hydrogen Bonding: The sulfonamide group contains hydrogen bond donors (the -NH2 group) and acceptors (the sulfonyl oxygens), while the nitro group also acts as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile.

π-π Stacking: The electron-deficient nitropyridine ring can engage in π-π stacking interactions with other aromatic systems.

By simulating the compound in a solvent box (e.g., water) or in the active site of a protein, MD can quantify the strength and dynamics of these interactions, providing insights into its solubility and binding affinity.

Hypothetical Molecular Dynamics Simulation Parameters:

| Parameter | Hypothetical Value/Method |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E for aqueous simulations |

| Simulation Time | 100 ns - 1 µs for adequate conformational sampling |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Radial Distribution Functions (RDFs), Hydrogen Bond Analysis |

Quantum Mechanical Investigations of Reaction Mechanisms Involving the Compound

Quantum mechanics (QM) calculations are indispensable for studying the electronic structure of molecules and elucidating the mechanisms of chemical reactions at an atomic level. For this compound, QM methods like Density Functional Theory (DFT) can be employed to investigate various potential reactions.

Reaction Pathways and Transition States: A key application of QM is the mapping of reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the transition state (TS) - the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a critical determinant of the reaction rate.

Potential reactions involving this compound that could be investigated using QM include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group and the pyridine nitrogen activate the ring towards nucleophilic attack. QM calculations could model the attack of a nucleophile at the positions ortho and para to the nitro group, determining the preferred site of reaction and the associated energy barriers.

Reactions at the Sulfonamide Group: The sulfonamide moiety can undergo various reactions, such as deprotonation of the amide nitrogen or hydrolysis. QM can be used to calculate the pKa of the N-H protons and to model the mechanism of hydrolysis, including the identification of intermediates and transition states.

Electronic Properties and Reactivity Descriptors: QM calculations also provide a wealth of information about the electronic properties of the molecule, which are directly related to its reactivity.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the regions around the nitro and sulfonyl oxygen atoms are expected to be electron-rich, while the pyridine ring protons and the sulfonamide protons would be electron-poor.

Hypothetical DFT Calculation Parameters for Reaction Mechanism Study:

| Parameter | Hypothetical Value/Method |

| Method | DFT (e.g., B3LYP functional) |

| Basis Set | 6-311+G(d,p) or larger |

| Solvation Model | Polarizable Continuum Model (PCM) to simulate solvent effects |

| Calculation Types | Geometry Optimization, Frequency Calculation (to identify minima and transition states), Intrinsic Reaction Coordinate (IRC) calculation (to confirm the reaction path) |

| Calculated Properties | Activation Energies, Reaction Enthalpies, Gibbs Free Energies of Reaction, Atomic Charges, Dipole Moment |

Structure Activity Relationship Sar Investigations of 5 Bromo 3 Nitropyridine 2 Sulfonamide and Analogs in Biological Systems

Mechanistic Studies of Enzyme Inhibition

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanism and Kinetics

Sulfonamides are a well-established class of antimicrobial agents that function by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. wikipedia.orgpatsnap.com This pathway is essential for the biosynthesis of nucleic acids, and its disruption leads to a bacteriostatic effect, halting bacterial growth and replication. wikipedia.org The mechanism of action is rooted in the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (pABA). patsnap.com

5-Bromo-3-nitropyridine-2-sulfonamide, as a sulfonamide derivative, is predicted to act as a competitive inhibitor of DHPS. researchgate.net In this inhibition model, the sulfonamide molecule binds to the pABA-binding site on the enzyme, preventing the natural substrate from docking. patsnap.com Studies on the kinetics of DHPS from Streptococcus pneumoniae have shown that the binding of pABA is dependent on the presence of the second substrate, 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.gov Consequently, the primary target for sulfonamide inhibitors is not the free enzyme but rather the enzyme-DHPPP binary complex. nih.gov Sulfonamides then compete with pABA for binding to this complex. nih.gov In some cases, sulfonamides can also act as alternative substrates, leading to the formation of a dead-end pterin-sulfonamide product that cannot proceed in the folate pathway. nih.govbiorxiv.org

Table 1: In Vitro DHPS Inhibition by Select Sulfonamide Analogs

| Compound ID | Description | DHPS IC₅₀ (µg/mL) |

|---|---|---|

| Analog 11a | N-sulfonamide 2-pyridone derivative | 2.76 |

| Analog 5a | N-sulfonamide 2-pyridone derivative | >50 |

| Analog 5b | N-sulfonamide 2-pyridone derivative | >50 |

Data sourced from a study on dual DHPS/DHFR inhibitors. nih.gov This table illustrates the inhibitory potential of related pyridine (B92270) sulfonamide structures against DHPS.

Investigation of Other Pyridine- and Sulfonamide-Related Enzyme Targets

The structural motifs present in this compound suggest that its biological activity may not be limited to DHPS inhibition. Both pyridine and sulfonamide scaffolds are known to interact with a variety of other enzymes.

Dihydrofolate Reductase (DHFR): As the subsequent enzyme in the folate pathway, DHFR is another common target for antimicrobial agents. Some pyridine-based sulfonamides have been intentionally designed as dual inhibitors of both DHPS and DHFR, which can produce a synergistic therapeutic effect. nih.gov

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of carbonic anhydrases, a family of enzymes involved in numerous physiological processes. mdpi.com Pyrazolopyridine sulfonamides, for instance, have shown potent inhibitory activity against several human CA isoforms. mdpi.com

Kinases: Pyridine-sulfonamide hybrids have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. One such hybrid demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 3.6 μM. nih.gov

Other Enzymes: Various pyridine and sulfonamide derivatives have demonstrated inhibitory activity against other enzymes, including α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting potential applications in managing conditions like type-II diabetes and Alzheimer's disease. nih.gov

Molecular Interactions with Biological Macromolecules (Excluding Clinical Human Data)

Ligand-Protein Docking Studies for Predicted Binding Modes

Molecular docking simulations are computational tools used to predict how a ligand, such as this compound, might bind to the active site of a target protein. mdpi.com Such studies on sulfonamide derivatives with DHPS have provided detailed insights into their binding orientation. rdd.edu.iq

The DHPS active site is composed of a pterin-binding pocket and an adjacent pABA-binding site, which is formed by two flexible loops. nih.govresearchgate.net Docking studies predict that the sulfonamide core of the inhibitor occupies the pABA-binding pocket. rdd.edu.iq The pyridine ring and its substituents (bromo and nitro groups) would then be oriented to form additional interactions with surrounding amino acid residues, potentially enhancing binding affinity.

A docking study performed on sulfamethoxazole, a common sulfa drug, against DHPS provides a model for these interactions. The study revealed key hydrogen bonds and hydrophobic interactions within the active site that stabilize the inhibitor-enzyme complex. rdd.edu.iq For pyridine-based sulfonamides, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further anchoring the molecule within the active site.

Table 2: Predicted Binding Affinities of Sulfonamide Derivatives against DHPS

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| Sulfamethoxazole (Reference) | -6.9 | Arg63, Ser222, Lys221, Arg257 |

| Designed Analog 8 | -8.0 | Arg257, Ser222, His187 |

| Designed Analog 9 | -8.1 | Arg257, Ser222, His187 |

| Designed Analog 10 | -7.9 | Arg257, Ser222, His187 |

Data adapted from a molecular docking study on novel sulfonamide derivatives targeting DHPS. rdd.edu.iq The scores indicate a stronger predicted binding affinity for the designed analogs compared to the reference drug.

Elucidation of Specific Binding Motifs and Hydrogen Bonding Networks

The stability of the inhibitor-enzyme complex is determined by a network of specific molecular interactions. For sulfonamides binding to DHPS, these interactions are well-characterized.

Sulfonamide Group: The negatively charged oxygen atoms of the sulfonamide's sulfonyl group are crucial as they mimic the carboxyl group of the natural substrate, pABA. frontiersin.org This group typically forms strong hydrogen bonds with conserved arginine and serine residues in the active site. rdd.edu.iq

Pyridine Ring: The pyridine ring can engage in various interactions. Its aromatic nature allows for π-π stacking or hydrophobic interactions with residues like phenylalanine. frontiersin.org The ring nitrogen can also participate in hydrogen bonding.

Substituents: The bromo and nitro groups of this compound are predicted to form additional contacts. The nitro group, with its oxygen atoms, can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Docking studies of N-sulfonamide 2-pyridone derivatives in the DHPS active site showed that the inhibitor occupied both the pABA and pterin (B48896) binding pockets, forming multiple hydrogen bonds and hydrophobic interactions. nih.gov

Influence of Halogen and Nitro Substituents on Biological Activity Profiles (In Vitro Focus)

The specific substituents on the pyridine ring play a critical role in modulating the biological activity of the parent compound. The presence of a bromine atom and a nitro group on the 5- and 3-positions, respectively, of the pyridine-2-sulfonamide (B152805) scaffold is expected to significantly influence its efficacy.

Studies have shown that the introduction of electron-withdrawing groups, such as a nitro group, can lead to increased antibacterial activity in sulfonamide derivatives. nih.gov The antimicrobial screening of a series of nicotinic acid derivatives indicated that compounds featuring nitro substituents were among the most active against a panel of bacteria and fungi. nih.gov This enhancement is often attributed to altered electronic properties of the molecule, which can improve binding affinity or cell permeability.

Similarly, halogen substituents are known to impact the biological profiles of drug candidates. Halogens can increase lipophilicity, which may enhance membrane transport, and can participate in halogen bonding within the target's active site. mdpi.com Research on antimicrobial agents has demonstrated that the inclusion of halogen substituents, such as bromo or chloro groups, on aromatic rings can lead to promising antimicrobial activity. nih.govresearchgate.net For instance, a comparative study of β-nitrostyrenes found that the addition of a β-bromo group significantly enhanced antibacterial activity. mdpi.com The position of the substituent is also crucial; in one study on thiosemicarbazide (B42300) derivatives, the placement of a halogen-substituted phenyl ring at a specific position was found to be beneficial for selective activity against Staphylococcus aureus. mdpi.com

Therefore, the combination of a bromo and a nitro group in this compound is a rational design strategy aimed at enhancing its potential as a biologically active agent, likely through improved target binding and other favorable physicochemical properties.

Rational Design Principles for Modulating Biological Potency through Structural Modifications

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a lack of specific research data on the structure-activity relationships (SAR) and rational design principles for this compound and its direct analogs. While extensive research exists on the broader classes of sulfonamides and substituted pyridines, detailed investigations into how structural modifications of the this compound scaffold specifically impact biological potency are not presently available in the public domain.

The search for detailed research findings, including data tables that would typically underpin a discussion on rational design principles, did not yield specific results for this compound. Scientific inquiry into the modulation of biological activity through structural changes is highly specific to the molecular target and the therapeutic area of interest. For any given chemical scaffold, such as this compound, a systematic investigation would be required. This would involve the synthesis of a library of analogs and their subsequent biological evaluation to establish clear SAR trends.

Such an investigation would typically explore the following modifications to understand their impact on potency, selectivity, and pharmacokinetic properties:

Modification of the Sulfonamide Group: Alterations to the sulfonamide moiety, for instance, by N-alkylation, N-arylation, or incorporation into a heterocyclic system, are common strategies in medicinal chemistry to modulate binding interactions and physicochemical properties.

Substitution at the Bromine Position: Replacing the bromo substituent with other halogens (e.g., chlorine, fluorine) or with bioisosteric groups (e.g., methyl, cyano) could influence the electronic and steric profile of the molecule, potentially affecting target engagement.

Alteration of the Nitro Group: The nitro group is a strong electron-withdrawing group that can be critical for activity but also a liability due to potential metabolic reduction. Its replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or its repositioning on the pyridine ring would be key aspects of a rational design strategy.

Positional Isomerism: Moving the existing substituents to other positions on the pyridine ring would generate a series of isomers, which could exhibit vastly different biological activities and provide insights into the required geometry for target interaction.

Without published research specifically focused on this compound, any discussion on the rational design principles for its analogs would be purely speculative and not based on the detailed, scientifically accurate findings requested. The generation of informative data tables, which are crucial for illustrating SAR trends, is contingent on the availability of experimental data from such studies.

Therefore, this article cannot be completed as per the user's instructions due to the absence of the necessary foundational research in the public scientific literature.

Applications of 5 Bromo 3 Nitropyridine 2 Sulfonamide in Advanced Materials Science

Development of Functional Materials

Exploration in Conductive Materials

There is currently no available research data to suggest that 5-Bromo-3-nitropyridine-2-sulfonamide has been investigated for its potential in conductive materials. The structural features of the molecule, including the pyridine (B92270) ring, bromo and nitro substituents, and the sulfonamide group, could theoretically be modified to influence its electronic properties. However, without experimental or theoretical studies, its conductivity, charge transport capabilities, and potential for incorporation into conductive polymers or other materials remain unknown.

Application in Fluorescent Probes and Sensors

The broader class of sulfonamide-containing compounds has been explored for applications in fluorescent probes and sensors. The sulfonamide group can act as a versatile functional handle for attaching fluorophores and recognition moieties. However, specific studies on the fluorescence properties of this compound or its derivatives are not present in the current body of scientific literature. Research would be needed to determine its quantum yield, excitation and emission spectra, and sensitivity or selectivity towards specific analytes to assess its viability in this field.

Self-Assembly Behavior and Nanostructure Formation

The potential for this compound to undergo self-assembly and form ordered nanostructures has not been reported. The interplay of potential hydrogen bonding from the sulfonamide group, halogen bonding from the bromine atom, and π-π stacking interactions from the pyridine ring could theoretically drive self-assembly processes. However, empirical studies are required to understand its behavior in solution and at interfaces, and to determine if it can form well-defined nanostructures such as wires, ribbons, or vesicles.

Optoelectronic Properties and Device Integration Potential

The optoelectronic properties of this compound, including its light absorption and emission characteristics, as well as its charge carrier mobility, have not been characterized. Consequently, its potential for integration into optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs) is entirely speculative at this stage. Fundamental research into its electronic structure and photophysical properties would be the first step in evaluating its suitability for such applications.

5 Bromo 3 Nitropyridine 2 Sulfonamide As an Intermediate in Complex Organic Synthesis

Building Block for Heterocyclic Systems

The trifunctional nature of 5-Bromo-3-nitropyridine-2-sulfonamide makes it an exceptional starting material for the synthesis of a wide array of fused and substituted heterocyclic systems. The inherent reactivity of each substituent can be selectively exploited to achieve desired chemical transformations.

The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups, thereby expanding the molecular complexity. For instance, a Suzuki coupling with an arylboronic acid can furnish 5-aryl-3-nitropyridine-2-sulfonamide derivatives.

The nitro group at the 3-position is a powerful electron-withdrawing group, activating the pyridine (B92270) ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. More importantly, the nitro group can be readily reduced to an amino group. This transformation is pivotal as the resulting 3-amino-5-bromopyridine-2-sulfonamide opens up pathways for the construction of fused heterocyclic rings. For example, condensation of the newly formed amino group with a 1,3-dicarbonyl compound can lead to the formation of a fused pyrimidine ring, yielding a pyridopyrimidine scaffold.

The sulfonamide group at the 2-position can also participate in cyclization reactions. The nitrogen of the sulfonamide can act as a nucleophile, and under appropriate conditions, can displace a suitable leaving group to form a fused thiazine or other sulfur-containing heterocyclic systems.

The interplay between these functional groups allows for a modular approach to the synthesis of complex heterocycles. A typical synthetic sequence might involve a cross-coupling reaction at the 5-position, followed by reduction of the nitro group, and subsequent cyclization to construct a fused ring system.

Precursor for Advanced Pharmaceutical Intermediates (Excluding Clinical Outcomes)

The structural motifs accessible from this compound are frequently encountered in biologically active molecules. Consequently, this compound serves as a key precursor for advanced pharmaceutical intermediates. The ability to systematically modify the pyridine core at three distinct positions provides a powerful tool for generating libraries of compounds for drug discovery programs.

The synthesis of substituted aminopyridines is a common strategy in the development of kinase inhibitors. The 3-amino derivatives obtained from the reduction of this compound can be further functionalized. For example, acylation of the amino group followed by a subsequent cross-coupling reaction can lead to complex amides that are key fragments in various targeted therapies.

Furthermore, the sulfonamide moiety is a well-established pharmacophore in a variety of drug classes, including diuretics, anticonvulsants, and anti-inflammatory agents. The N-H bond of the sulfonamide in this compound can be alkylated or arylated to introduce further diversity, leading to a range of N-substituted sulfonamides with potential biological relevance.

The following table illustrates the potential transformations of this compound to generate key pharmaceutical intermediate scaffolds.

| Starting Material | Reagents and Conditions | Product Scaffold | Potential Application |

| This compound | 1. Fe, NH4Cl, EtOH/H2O2. RCOCl, Pyridine | 3-Amido-5-bromopyridine-2-sulfonamide | Kinase inhibitor fragments |

| This compound | ArB(OH)2, Pd(PPh3)4, Na2CO3 | 5-Aryl-3-nitropyridine-2-sulfonamide | Precursors for various therapeutic agents |

| This compound | 1. NaH, DMF2. R-X | 5-Bromo-N-substituted-3-nitropyridine-2-sulfonamide | Bioactive sulfonamide derivatives |

Integration into Multi-Step Synthetic Sequences for Diversified Scaffolds

The true synthetic power of this compound is realized in its integration into multi-step synthetic sequences to generate diversified molecular scaffolds. The orthogonal reactivity of its functional groups allows for a high degree of control over the synthetic outcome.

A representative multi-step synthesis could commence with a nucleophilic aromatic substitution at the bromine position, taking advantage of the activating effect of the nitro group. This could be followed by the reduction of the nitro group to an amine. The resulting 3-amino-5-substituted-pyridine-2-sulfonamide is a versatile intermediate. The amino group can then be diazotized and converted to a variety of other functional groups, or it can be used in cyclization reactions as previously described.

Alternatively, the sulfonamide nitrogen can be protected, allowing for selective manipulation of the other two sites. After a series of transformations at the 3- and 5-positions, the protecting group can be removed, and the sulfonamide can be further functionalized. This strategic use of protecting groups is crucial for achieving complex molecular targets.

The following table outlines a hypothetical multi-step sequence to illustrate the generation of a diversified scaffold.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Suzuki Coupling | Phenylboronic acid, Pd(0) catalyst, base | 5-Phenyl-3-nitropyridine-2-sulfonamide |

| 2 | Nitro Reduction | SnCl2, HCl | 3-Amino-5-phenylpyridine-2-sulfonamide |

| 3 | Sandmeyer Reaction | NaNO2, HBr, CuBr | 3-Bromo-5-phenylpyridine-2-sulfonamide |

| 4 | N-Alkylation | NaH, CH3I | 3-Bromo-N-methyl-5-phenylpyridine-2-sulfonamide |

This sequence demonstrates how this compound can be systematically elaborated to produce a highly functionalized and diversified pyridine scaffold, which can be a precursor to a wide range of complex organic molecules.

Emerging Research Frontiers and Future Directions

Unexplored Reactivity and Transformation Pathways

The chemical personality of 5-Bromo-3-nitropyridine-2-sulfonamide is dictated by its distinct functional groups, each offering a handle for specific chemical transformations. The electron-deficient nature of the pyridine (B92270) ring, amplified by the nitro group, predisposes the bromo substituent to nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the introduction of a wide array of nucleophiles (e.g., amines, alkoxides, thiolates), enabling the synthesis of diverse 2,5-disubstituted 3-nitropyridine (B142982) derivatives. Research on the substitution reactions of analogous compounds like 5-nitropyridine-2-sulfonic acid has demonstrated the feasibility of replacing a leaving group at the 2-position with various oxygen and nitrogen nucleophiles. researchgate.net

Furthermore, the sulfonamide group itself can undergo various reactions. For instance, N-alkylation or N-arylation could be explored to generate a library of secondary or tertiary sulfonamides. The nitro group offers another site for chemical modification, primarily through reduction to an amino group. This transformation would yield 5-Bromo-3-aminopyridine-2-sulfonamide, a significantly different scaffold with altered electronic properties and the potential for subsequent reactions, such as diazotization or amide bond formation.

| Potential Transformation | Reagents & Conditions | Expected Product Class |

| Nucleophilic Aromatic Substitution (Br) | Amines, Alcohols, Thiols (with base) | 2-Amino/Alkoxy/Thio-5-bromo-3-nitropyridines |

| Nitro Group Reduction | Metal catalysts (e.g., Pd/C, Fe, SnCl2), H2 | 3-Amino-5-bromopyridine-2-sulfonamides |

| Sulfonamide N-Alkylation | Alkyl halides, Base | N-Alkyl-5-bromo-3-nitropyridine-2-sulfonamides |

| Suzuki Cross-Coupling (Br) | Aryl boronic acids, Pd catalyst | 5-Aryl-3-nitropyridine-2-sulfonamides |

Hybridization with Other Privileged Scaffolds

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets. mdpi.comresearchgate.net Hybridizing this compound with such scaffolds is a promising strategy for developing novel compounds. The sulfonamide group is itself a key component of many biologically active molecules. researchgate.netnih.gov

Future research could focus on creating hybrid molecules by linking this pyridine sulfonamide to other known privileged structures like indoles, benzimidazoles, or quinolines. acs.orgnih.gov For example, the amino group, obtained after nitro reduction, could be used as a handle to form an amide linkage with an indole (B1671886) carboxylic acid. Alternatively, the bromine atom could be utilized in palladium-catalyzed cross-coupling reactions to connect with a privileged scaffold containing a boronic acid or ester. A study on creating pyridine-based benzothiazole (B30560) and benzimidazole (B57391) hybrids incorporating sulfonamide moieties highlights a synthetic strategy that could be adapted for this purpose. acs.org The goal of such hybridization is to combine the pharmacophoric features of both scaffolds to create synergistic effects or novel biological activities. mdpi.com

| Privileged Scaffold | Potential Linkage Strategy | Target Hybrid Class |

| Isatin/Indole | Amide bond formation after nitro reduction | Indole-Pyridine Sulfonamide Hybrids |

| Benzimidazole | Nucleophilic substitution of bromine | Benzimidazole-Pyridine Sulfonamide Hybrids |

| Thiazole | Synthesis via multi-component reactions | Thiazole-Pyridine Sulfonamide Hybrids |

| Coumarin | Ether or amide linkage | Coumarin-Pyridine Sulfonamide Hybrids |

Green Chemistry Approaches for Sustainable Synthesis

Developing environmentally benign synthetic methods is a critical goal in modern chemistry. Future research should investigate green chemistry approaches for the synthesis of this compound and its derivatives. This could involve exploring one-pot, multicomponent reactions that reduce the number of synthetic steps, minimize waste, and improve atom economy. rsc.orgresearchgate.net

The use of alternative solvents, such as ionic liquids or water, could replace traditional volatile organic compounds. rsc.org Catalyst development is another key area; for instance, employing reusable solid-supported catalysts or novel organocatalysts could enhance the sustainability of the synthetic process. A recent study demonstrated the synthesis of new pyridines with sulfonamide moieties using a novel ionic liquid as a catalyst under mild, solvent-free conditions, achieving high yields in short reaction times. rsc.org Similar strategies could be adapted for the synthesis and derivatization of this compound. Furthermore, exploring photochemistry, such as the use of visible light for decarboxylative halosulfonylation, presents a sustainable pathway for creating sulfonamides from readily available starting materials. acs.org

Advanced Characterization Techniques for Solid-State Properties

A thorough understanding of the solid-state properties of this compound is crucial for its potential applications. Advanced characterization techniques can provide deep insights into its crystal structure, polymorphism, and thermal stability.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. researchgate.netresearchgate.net Understanding these interactions is vital for predicting physical properties. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy can be used to study the local environment of atoms in the solid state, providing information that is complementary to X-ray diffraction, especially for materials that are not amenable to single-crystal studies. Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for determining melting points, phase transitions, and thermal decomposition profiles.

| Technique | Information Gained | Relevance |

| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths/angles, intermolecular forces | Fundamental structural understanding |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening | Quality control and material consistency |

| Solid-State NMR (ssNMR) | Local atomic environments, structural dynamics | Characterization of non-crystalline or complex solid forms |

| Thermal Analysis (DSC, TGA) | Melting point, thermal stability, decomposition pathway | Material stability and processing parameters |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification, hydrogen bonding | Confirmation of chemical structure and interactions |

Computational Predictive Modeling for Novel Applications (Excluding Clinical Prediction)

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery. Density Functional Theory (DFT) is a particularly valuable method for studying pyridine derivatives. bas.bgnih.gov

For this compound, DFT calculations can be used to model its geometric and electronic structure, including orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments. researchgate.net This information can help predict the most likely sites for electrophilic and nucleophilic attack, corroborating and guiding experimental studies on its reactivity. tjnpr.org Furthermore, computational methods can be used to predict properties relevant to materials science. For instance, calculations of heats of formation and crystal densities can be used to evaluate the potential of novel energetic materials derived from this scaffold. researchgate.net By modeling the interaction of the molecule with different surfaces or in various solvent environments, computational studies can also provide insights into its potential use in catalysis or as a functional building block in materials science.

Q & A

Q. What synthetic strategies are commonly employed to prepare 5-Bromo-3-nitropyridine-2-sulfonamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of brominated pyridine derivatives often involves halogenation, nitration, and sulfonamide formation. For example, brominated pyridines can be synthesized via electrophilic substitution or cross-coupling reactions. A related compound, 5-Bromo-3-chloro-N-methylpyrazin-2-amine, is synthesized by reacting 5-chloro-3-bromo-2,6-dimethylpyridine with methylhydrazine under controlled conditions . Similarly, Suzuki-Miyaura coupling (using Pd catalysts and arylboronic acids) is effective for functionalizing brominated pyridines, as demonstrated in the synthesis of pyridine-based derivatives . Optimization involves adjusting temperature (e.g., 85–95°C for coupling reactions), solvent choice (e.g., 1,4-dioxane/water mixtures), and catalyst loading (e.g., 5 mol% Pd). Yield improvements may require iterative screening of bases (e.g., K₃PO₄) and stoichiometric ratios.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 7–9 ppm for pyridine rings) and sulfonamide NH signals (δ ~10–12 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split).

- Infrared (IR) Spectroscopy : Peaks for nitro (NO₂, ~1520–1350 cm⁻¹) and sulfonamide (SO₂, ~1350–1150 cm⁻¹) groups.

- HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection (λ ~260–280 nm for pyridines).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer :

DFT calculations (e.g., B3LYP or hybrid functionals) can model the compound’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Becke’s 1993 work highlights the necessity of including exact exchange terms for accurate thermochemical predictions (e.g., atomization energies within ~2.4 kcal/mol error) . For correlation energy, Lee-Yang-Parr (LYP) functionals improve accuracy in systems with strong electron correlation . Computational workflows using software like Gaussian or ORCA, coupled with tools like

cclibfor parsing output files, enable standardized analysis of charge distribution and reaction pathways .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for brominated pyridine derivatives?

- Methodological Answer : Discrepancies often arise from approximations in DFT functionals. For example, overestimated activation barriers may require hybrid functionals (e.g., B3LYP with 20% exact exchange) or post-Hartree-Fock methods (e.g., MP2). Becke’s studies emphasize that gradient-corrected functionals alone may fail for systems with significant electron delocalization, necessitating exact-exchange inclusion . Experimental validation through kinetic studies (e.g., Arrhenius plots) or spectroscopic monitoring (e.g., in situ IR) can identify overlooked intermediates or solvent effects.

Q. How can Suzuki-Miyaura cross-coupling be adapted to functionalize this compound, and what factors dictate regioselectivity?

- Methodological Answer : The bromine atom at the 5-position serves as a leaving group for Pd-catalyzed coupling. Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient pyridines.

- Base Choice : K₂CO₃ or Cs₂CO₃ to deprotonate boronic acids.

- Solvent System : Dioxane/water mixtures to balance solubility and reactivity .

Regioselectivity is influenced by steric hindrance (e.g., nitro and sulfonamide groups at positions 3 and 2) and electronic effects (e.g., electron-withdrawing groups directing coupling to less hindered positions).

Q. What computational and experimental approaches validate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Computational : Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) to assess bond dissociation energies and hydrolysis pathways.

- Experimental : Accelerated stability testing via HPLC monitoring under stress conditions (e.g., 40–80°C, pH 1–13). Nitro group reduction or sulfonamide hydrolysis can be tracked using LC-MS.

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in the synthesis of this compound derivatives?

- Methodological Answer : Systematic variation of parameters (e.g., temperature, catalyst loading) using design-of-experiments (DoE) approaches can identify critical factors. For example, ’s Suzuki coupling protocol achieved optimal yields at 85–95°C with 5 mol% Pd . Contradictions may arise from trace moisture or oxygen; thus, rigorous inert atmosphere protocols (e.g., Schlenk techniques) are recommended.

Q. What methodologies reconcile divergent spectroscopic data (e.g., NMR shifts) across research groups?

- Methodological Answer : Calibration with internal standards (e.g., TMS for NMR) and solvent deuteriation (e.g., DMSO-d₆ vs. CDCl₃) ensures consistency. Collaborative data-sharing platforms (e.g., PubChem) provide reference spectra for cross-validation . For ambiguous peaks, 2D NMR (e.g., HSQC, HMBC) resolves structural assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.